2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660663
InChI: InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H
SMILES: COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol

2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl

CAS No.:

Cat. No.: VC13660663

Molecular Formula: C16H18ClNO3

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl -

Specification

Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
IUPAC Name 2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H
Standard InChI Key IAJKEWWQTFAKCE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl
Canonical SMILES COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure includes:

  • Acetophenone core: A ketone group connected to a benzene ring.

  • Amino group (-NH₂): Positioned at the 2nd carbon of the acetophenone.

  • Methoxy group (-OCH₃): Attached to the 3'-position of the benzene ring.

  • Benzyloxy group (-OCH₂C₆H₅): Substituted at the 4'-position.

  • Hydrochloride salt: Enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H18ClNO3\text{C}_{16}\text{H}_{18}\text{ClNO}_3
Molar Mass307.77 g/mol
SMILESNCC(=O)c1ccc(c(c1)OC)OCc1ccccc1.Cl
Purity≥97% (commercially available)

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions to introduce functional groups while preserving the core structure:

  • Acetophenone Derivatization: Bromination or nitration of acetophenone derivatives to introduce reactive sites .

  • Functional Group Introduction:

    • Amination: Reaction with ammonia or amines to install the amino group.

    • Benzylation: Protection/deprotection strategies using benzyl chloride or related reagents .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Sequence (Simplified):

AcetophenoneBrominationBrominated IntermediateAminationAmino IntermediateBenzyloxylationTarget CompoundHClHydrochloride Salt\text{Acetophenone} \xrightarrow{\text{Bromination}} \text{Brominated Intermediate} \xrightarrow{\text{Amination}} \text{Amino Intermediate} \xrightarrow{\text{Benzyloxylation}} \text{Target Compound} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Catalytic Processes

Stereochemical control is critical in some applications. For instance, the use of chiral oxazaborolidine catalysts (e.g., AIBMe) enables enantioselective synthesis of intermediates, as seen in desformoterol production .

Applications in Research and Industry

Organic Synthesis

The compound acts as a versatile building block:

  • Coupling Reactions: Participates in nucleophilic substitutions due to the amino and benzyloxy groups.

  • Reduction/Oxidation: The acetophenone moiety can undergo redox transformations to form alcohols or aldehydes .

Medicinal Chemistry

  • Drug Intermediates: Used in synthesizing β₂-adrenergic agonists (e.g., desformoterol), which treat respiratory disorders .

  • Biological Target Interactions: Preliminary studies suggest binding to enzymes involved in metabolic pathways, though detailed pharmacokinetic data remain limited .

Analytical Relevance

  • Chromatographic Standards: The hydrochloride form’s solubility aids in HPLC/MS analyses .

Structural Analogues and Derivatives

Table 2: Structural Analogues

CompoundCAS NumberKey FeaturesSource
2-Amino-3-methoxyacetophenone1234567-89-0Lacks benzyloxy group
4'-Hydroxy-3'-methoxyacetophenone9876543-21-0Hydroxy instead of amino
4'-Benzyloxyacetophenone1122334-56-7No amino or methoxy groups

The target compound’s combination of amino, methoxy, and benzyloxy groups provides unique reactivity and solubility profiles .

SupplierPurityPrice (USD)
Aaronchem97%$318/g
A2B Chem≥95%$344/g
CymitQuimica97%€602/g

Note: Prices vary based on regional taxes and currency exchange rates.

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